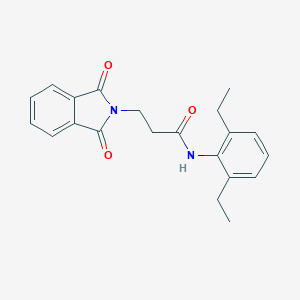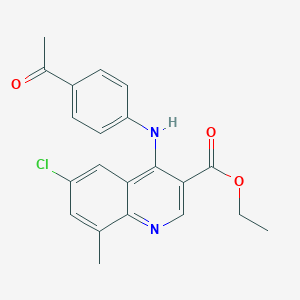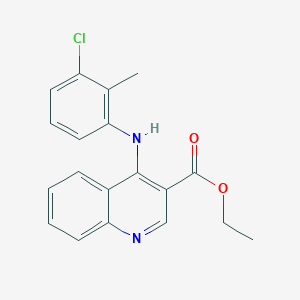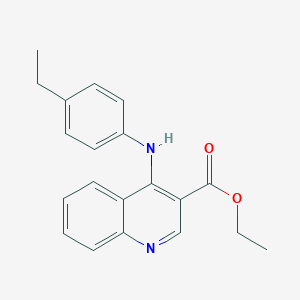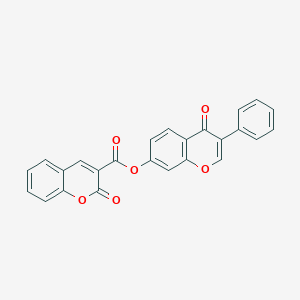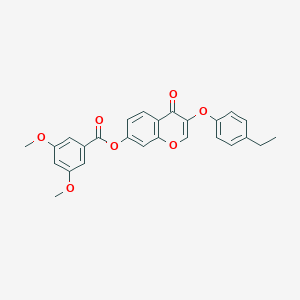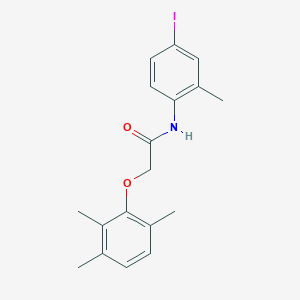
4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate, commonly known as TBB, is a chemical compound that is widely used in scientific research for its unique properties. TBB is a member of the arylcarboxylic acid ester family and is a white crystalline solid that is insoluble in water. This chemical compound is used in various scientific research applications due to its ability to inhibit protein phosphatase 2A (PP2A), a key regulator of cellular signaling pathways.
Mecanismo De Acción
TBB inhibits 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate by binding to a specific subunit of the enzyme, known as the B55 subunit. This binding prevents the enzyme from functioning properly, leading to the dysregulation of cellular signaling pathways.
Biochemical and Physiological Effects:
TBB has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the suppression of tumor growth. TBB has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using TBB in scientific research is its ability to selectively inhibit 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate, making it a useful tool for studying the role of this enzyme in various cellular processes. However, TBB has also been shown to have off-target effects, and caution must be taken when interpreting the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research involving TBB, including the development of more selective 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate inhibitors, the investigation of TBB's potential use in the treatment of neurodegenerative diseases, and the exploration of the role of this compound dysregulation in cancer and other diseases. Additionally, further research is needed to fully understand the off-target effects of TBB and how they may impact the interpretation of experimental results.
Métodos De Síntesis
TBB can be synthesized through a multi-step process that involves the reaction of 4-tert-butylphenol with 2,3,6-trichlorobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then purified through recrystallization to obtain pure TBB.
Aplicaciones Científicas De Investigación
TBB is widely used in scientific research due to its ability to inhibit 4-(Tert-butyl)phenyl 2,3,6-trichlorobenzoate, which plays a critical role in regulating various cellular signaling pathways. This compound is involved in several cellular processes, including cell division, differentiation, and apoptosis. The dysregulation of this compound has been linked to several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
Fórmula molecular |
C17H15Cl3O2 |
|---|---|
Peso molecular |
357.7 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl) 2,3,6-trichlorobenzoate |
InChI |
InChI=1S/C17H15Cl3O2/c1-17(2,3)10-4-6-11(7-5-10)22-16(21)14-12(18)8-9-13(19)15(14)20/h4-9H,1-3H3 |
Clave InChI |
RQELVCWJMZSPSM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
